1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine
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Overview
Description
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine is a chemical compound with the molecular formula C15H24N2O3S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .
Preparation Methods
The synthesis of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization .
Chemical Reactions Analysis
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
Each of these compounds has unique properties and applications, highlighting the versatility of piperazine derivatives in various fields.
Properties
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-20-14-10-13(3)15(11-12(14)2)21(18,19)17-8-6-16(4)7-9-17/h10-11H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZAFRMQXINUSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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